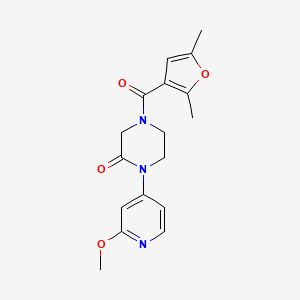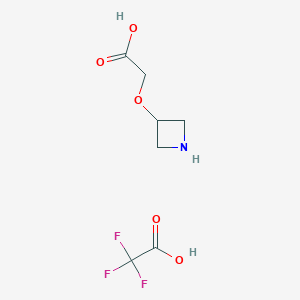![molecular formula C12H11NO3S B2865168 2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid CAS No. 1292620-37-1](/img/structure/B2865168.png)
2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid” is a chemical compound with the molecular weight of 249.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C12H11NO3S/c1-8-7-17-12 (13-8)16-10-4-2-9 (3-5-10)6-11 (14)15/h2-5,7H,6H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.29 . More specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of novel compounds containing the thiazole moiety with significant antimicrobial activity. These studies include the development of 3-methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid N|-(4-substituted thiazol-2-yl)-hydrazides, which exhibit a fair degree of antimicrobial efficacy (Reddy et al., 2013). Additionally, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized, showing significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
Anticancer Applications
Several compounds synthesized from 2-(4-methylphenyl)acetic acid have been evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy in comparison to the reference drug etoposide (Ravinaik et al., 2021). This research suggests the potential of thiazole-containing compounds as anticancer agents.
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into the stability and degradation pathways of these compounds under light exposure. For instance, the photo-degradation of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid into a primary photo-degradation product was analyzed using LC-MS/MS and NMR techniques (Wu et al., 2007).
Structural and Crystallographic Analysis
Research on the molecular and crystal structures of derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, synthesized from 2-imino-1,3-thiazetidines, provides valuable information on the structural properties of these compounds. X-ray structure analysis has been utilized to solve the molecular and crystal structure of these systems (Schuckmann et al., 1978).
Fluorescence and Sensing Applications
Studies on the absorption, fluorescence, and fluorescence excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester have been conducted. These compounds demonstrate potential applications in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
Nevertheless, thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, could be influenced by environmental conditions .
Propiedades
IUPAC Name |
2-[4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-7-17-12(13-8)16-10-4-2-9(3-5-10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYWHFLRJFRRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)

![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)